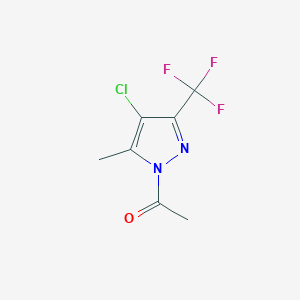

1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole

Description

1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a polysubstituted pyrazole derivative characterized by:

- Acetyl group at position 1, which may act as a protecting group or influence metabolic stability.

- Chlorine atom at position 4, a common leaving group for nucleophilic substitution or cross-coupling reactions.

- Methyl group at position 5, contributing steric bulk.

- Trifluoromethyl (CF₃) group at position 3, enhancing lipophilicity and resistance to oxidative degradation.

Properties

IUPAC Name |

1-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O/c1-3-5(8)6(7(9,10)11)12-13(3)4(2)14/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERAROFZQWLXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370983 | |

| Record name | 1-acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808764-27-4 | |

| Record name | 1-acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole involves several steps. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under mild conditions. This reactivity is leveraged to synthesize derivatives for pharmacological screening:

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions, forming fused heterocycles. For example:

-

With alkynes : Under rhodium catalysis, the compound reacts with terminal alkynes to yield 1,3,5-trisubstituted pyrazolo[1,5-a]pyridines .

-

With nitrile oxides : Forms isoxazolo[5,4-c]pyrazoles, which show enhanced fluorescence properties .

Example Reaction:

Acetyl Group Hydrolysis

The acetyl group at N1 undergoes hydrolysis under acidic or basic conditions:

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 2 (meta to the trifluoromethyl group):

Oxidation of the Methyl Group

The methyl group at C5 is oxidized to a carboxylic acid under strong conditions:

Reduction of the Chloro Group

While direct reduction of the C4 chlorine is less common, catalytic hydrogenation (H₂/Pd-C) replaces Cl with H, forming 1-acetyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl derivatives | 70–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Aminoaryl analogues | 60–78% |

Thermal Rearrangements

At temperatures >200°C, the acetyl group migrates to the adjacent nitrogen, forming 1-(4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanone isomers . This rearrangement is reversible under acidic conditions.

Interaction with Organometallic Reagents

Grignard reagents (e.g., MeMgBr) selectively attack the acetyl carbonyl, yielding tertiary alcohols:

This compound’s versatility in substitution, cycloaddition, and functional group interconversion reactions makes it invaluable for synthesizing bioactive molecules and materials. The trifluoromethyl group enhances both electronic and steric effects, directing reactivity to specific positions on the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole has been studied for its potential as a therapeutic agent, particularly in the modulation of biological pathways related to cancer and inflammation.

- Androgen Receptor Modulation : Research indicates that pyrazole derivatives can act as tissue-selective androgen receptor modulators (SARMs). These compounds are being investigated for their potential in treating androgen-dependent conditions like prostate cancer, where selective inhibition of androgen receptors may provide therapeutic benefits without the side effects associated with traditional androgen therapies .

Agricultural Chemistry

The compound's unique structure makes it a candidate for developing agrochemicals, particularly pesticides and herbicides.

- Pesticidal Activity : Some studies have demonstrated that pyrazole derivatives exhibit insecticidal properties against various pests. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its efficacy as an insecticide .

Data Table: Summary of Applications

Case Study 1: Androgen Receptor Modulation

A study published in a peer-reviewed journal explored the efficacy of this compound as a SARM. The results indicated that the compound selectively inhibited androgen receptor activity in prostate cancer cell lines, suggesting its potential as a therapeutic agent with fewer side effects compared to traditional treatments .

Case Study 2: Insecticidal Properties

Another research project focused on the synthesis and evaluation of various pyrazole derivatives, including this compound, for their insecticidal properties. The findings revealed that this compound exhibited significant mortality rates against common agricultural pests, indicating its potential use in crop protection strategies .

Mechanism of Action

The mechanism of action of 1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1h-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Substituent Variations at Position 4

- 4-Nitro derivative : 1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (52b) replaces chlorine with a nitro group. Nitro substituents are electron-withdrawing, increasing reactivity toward reduction to amines but reducing stability under acidic conditions compared to chloro derivatives .

- 4-Iodo derivative : 3-Chloro-4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole () uses iodine at position 3. Iodine’s larger atomic radius facilitates cross-coupling reactions (e.g., Suzuki) more readily than chlorine, though at higher cost .

Functional Group Differences at Position 1

- Methyl vs. Acetyl : 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde () substitutes acetyl with methyl. The acetyl group in the target compound may improve solubility in polar solvents compared to methyl .

- Boronates : 1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole () incorporates a boronate ester for Suzuki-Miyaura couplings, a feature absent in the acetylated target compound .

Modifications at Positions 3 and 5

- Dual CF₃ Groups : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid () has two CF₃ groups, increasing lipophilicity (logP) compared to the single CF₃ in the target compound. This could enhance membrane permeability in drug design .

- Carboxylic Acid Derivatives : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid () replaces CF₃ with difluoromethyl and adds a carboxylic acid. The acid group enables salt formation, improving aqueous solubility relative to the acetylated target compound .

Comparative Data Table

Key Findings and Implications

- Chlorine at Position 4 : The target compound’s Cl substituent balances reactivity (for substitution) and cost-effectiveness compared to iodine .

- Acetyl at Position 1 : Unlike methyl or benzyl groups, acetyl may enhance solubility or serve as a transient protecting group in multistep syntheses .

- Trifluoromethyl at Position 3 : The CF₃ group is a consistent feature across analogs, underscoring its role in improving metabolic stability and lipophilicity .

Biological Activity

1-Acetyl-4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1017793-54-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's unique structural features contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions that utilize various reagents and conditions to achieve high yields and selectivity. For instance, one method includes the reaction of substituted hydrazines with appropriate acylating agents under controlled conditions to form the pyrazole ring .

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

These findings suggest that compounds containing the pyrazole scaffold can inhibit tumor growth and may serve as potential lead compounds for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives have shown efficacy in reducing inflammation by inhibiting key pathways involved in inflammatory responses.

Table 2: Anti-inflammatory Activity

These results indicate that this compound may have therapeutic potential for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

- Study on Anticancer Activity : A study evaluated a series of pyrazoles, including this compound, against various cancer cell lines. The results indicated significant antiproliferative effects, especially in breast and liver cancer models .

- Anti-inflammatory Study : Another research focused on the anti-inflammatory properties of pyrazoles, demonstrating that certain derivatives could effectively reduce inflammation markers in vitro, suggesting their potential utility in treating chronic inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.